[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride [2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1396759-29-7
VCID: VC2727173
InChI: InChI=1S/C8H14N2S.2ClH/c1-6(2)7-5-11-8(10-7)3-4-9;;/h5-6H,3-4,9H2,1-2H3;2*1H
SMILES: CC(C)C1=CSC(=N1)CCN.Cl.Cl
Molecular Formula: C8H16Cl2N2S
Molecular Weight: 243.2 g/mol

[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride

CAS No.: 1396759-29-7

Cat. No.: VC2727173

Molecular Formula: C8H16Cl2N2S

Molecular Weight: 243.2 g/mol

* For research use only. Not for human or veterinary use.

[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride - 1396759-29-7

CAS No. 1396759-29-7
Molecular Formula C8H16Cl2N2S
Molecular Weight 243.2 g/mol
IUPAC Name 2-(4-propan-2-yl-1,3-thiazol-2-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C8H14N2S.2ClH/c1-6(2)7-5-11-8(10-7)3-4-9;;/h5-6H,3-4,9H2,1-2H3;2*1H
Standard InChI Key WMILCPGLUOMVQF-UHFFFAOYSA-N
SMILES CC(C)C1=CSC(=N1)CCN.Cl.Cl
Canonical SMILES CC(C)C1=CSC(=N1)CCN.Cl.Cl

Chemical Properties and Structure

Basic Chemical Identity

[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is characterized by the following properties:

PropertyValue
CAS Number1396759-29-7
Molecular FormulaC8H16Cl2N2S
Molecular Weight243.2 g/mol
IUPAC Name2-(4-propan-2-yl-1,3-thiazol-2-yl)ethanamine;dihydrochloride
Standard InChIInChI=1S/C8H14N2S.2ClH/c1-6(2)7-5-11-8(10-7)3-4-9;;/h5-6H,3-4,9H2,1-2H3;2*1H
Standard InChIKeyWMILCPGLUOMVQF-UHFFFAOYSA-N
SMILESCC(C)C1=CSC(=N1)CCN.Cl.Cl

Structural Analysis

The molecular architecture of [2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride can be dissected into three key components:

  • A 1,3-thiazole heterocyclic core containing nitrogen and sulfur atoms at positions 3 and 1, respectively

  • An isopropyl substituent at the 4-position of the thiazole ring

  • An ethylamine side chain at the 2-position of the thiazole ring, converted to a dihydrochloride salt

The thiazole ring provides a rigid, planar scaffold that positions the functional groups in specific spatial orientations, critical for molecular recognition in biological systems. The isopropyl group at position 4 enhances the lipophilicity of the compound, while the ethylamine side chain at position 2 presents a site for hydrogen bonding and ionic interactions. The dihydrochloride salt formation significantly improves the water solubility of the compound compared to its free base form.

Synthesis Methods

Hantzsch Thiazole Synthesis

This classic approach involves condensation between α-haloketones and thioureas or thioamides. For the target compound, an appropriately substituted α-bromoketone containing an isopropyl group could be reacted with a thioamide bearing a protected ethylamine functionality .

Thiazoline Formation and Oxidation

Another potential route involves the formation of a thiazoline intermediate followed by oxidation to the thiazole. This approach is evidenced in related syntheses where thiazoline intermediates are treated with oxidizing agents such as BrCCl3 and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .

The final steps typically involve deprotection of the amine group and conversion to the dihydrochloride salt using HCl in an appropriate solvent such as diethyl ether or methanol.

Biological Activity and Applications

Pharmacokinetic Properties

The biological activity of [2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is enhanced by the presence of the isopropyl group, which increases its lipophilicity and ability to penetrate biological membranes. This makes it potentially more effective in certain applications compared to similar compounds lacking this substituent.

Building Block in Medicinal Chemistry

As a building block, this compound can be incorporated into larger molecules to create drug candidates with enhanced pharmacological properties. The thiazole moiety serves as a scaffold that can orient functional groups in specific spatial arrangements, which is crucial for molecular recognition by biological targets .

Comparative Analysis with Similar Compounds

Structural Analogues and Their Properties

Table 2: Comparison of [2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride with related compounds

CompoundMolecular FormulaKey Structural DifferencePotential Impact on Activity
2-(1,3-Thiazol-2-yl)ethanamine dihydrochlorideC5H10Cl2N2SLacks isopropyl group at position 4Reduced lipophilicity, potentially lower membrane penetration
[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochlorideC7H14Cl2N2SEthyl at position 2, ethylamine at position 4Different electronic distribution and spatial orientation of functional groups
1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochlorideC5H10ClN3SDifferent heterocyclic core (thiadiazole vs. thiazole), shorter carbon chainAltered hydrogen bonding pattern and electronic properties

Structure-Activity Relationships

The positioning of the isopropyl group at the 4-position of the thiazole ring in [2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride likely affects:

  • Steric properties: The bulky isopropyl group can influence the compound's fit into binding pockets of target proteins.

  • Electronic distribution: The electron-donating nature of the isopropyl group modifies the electronic properties of the thiazole ring, potentially altering interactions with biological targets.

  • Metabolic stability: The isopropyl group may protect the thiazole ring from certain metabolic transformations, potentially extending the compound's half-life in biological systems.

Chemical Reactions and Transformations

Reactivity Profile

[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is likely to undergo various reactions characteristic of thiazoles and primary amines:

  • Nucleophilic substitution: The primary amine group can participate in reactions with electrophiles such as acid chlorides, anhydrides, and aldehydes.

  • Coupling reactions: The amine functionality makes it suitable for peptide coupling reactions and other amide bond formations, allowing integration into larger molecular structures.

  • Salt formation: The dihydrochloride salt can be converted to the free base or other salt forms, modifying solubility and pharmacokinetic properties.

Stability Considerations

The stability of [2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride under various conditions is an important consideration for both synthetic applications and potential therapeutic use:

  • pH stability: As a dihydrochloride salt, the compound is likely stable at acidic to neutral pH but may be sensitive to strongly basic conditions.

  • Thermal stability: Thiazole rings generally exhibit good thermal stability, but specific data for this compound would require thermal analysis studies.

  • Photostability: Thiazole derivatives can sometimes be sensitive to light, particularly UV radiation, potentially requiring storage in amber containers.

Research and Industrial Applications

Current Research Focus

Current research involving [2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride and related thiazole derivatives focuses on:

  • Drug discovery: Integration into larger molecular structures to create potential therapeutic agents, particularly in the areas of antimicrobial and anticancer research.

  • Structure-activity relationship studies: Systematic modification of the thiazole scaffold to understand the impact of various substituents on biological activity.

  • Synthetic methodology development: Exploration of new, more efficient synthetic routes to thiazole derivatives with specific substitution patterns .

Industrial Relevance

In industrial settings, the production of [2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity while minimizing production costs.

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